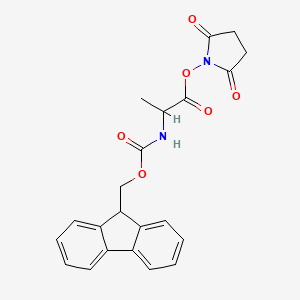

Fmoc-L-alanine succinimidyl ester

Description

Contextualization within Modern Peptide Synthesis Paradigms

The synthesis of peptides, essential molecules in biology and medicine, has been revolutionized by solid-phase peptide synthesis (SPPS). acs.orgcreative-peptides.com Fmoc-L-alanine succinimidyl ester is a key building block in the most widely used SPPS strategy: Fmoc/tBu chemistry. acs.orgnih.gov In this method, the peptide chain is assembled step-by-step on a solid support, typically a resin. creative-peptides.comuci.edu

The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid. creative-peptides.com Its key advantage is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent, which does not affect the acid-labile side-chain protecting groups (like tBu) or the linkage of the peptide to the resin. creative-peptides.comnih.gov This orthogonality of protecting groups is a cornerstone of modern peptide synthesis, allowing for the efficient and clean synthesis of complex peptides. nih.gov The succinimidyl ester, on the other hand, is an "activated" form of the carboxylic acid, making it highly reactive towards the free amino group of the growing peptide chain, thus facilitating the formation of the peptide bond. wikipedia.orgwikipedia.org

Historical Development and Evolution of Activated Esters in Amino Acid Protection Research

The concept of using "activated esters" to promote the formation of amide bonds dates back to the mid-20th century. sci-hub.se Early research explored various activating groups, with p-nitrophenyl esters being among the first to show significant promise in peptide synthesis. chemicalbook.com However, the search for more reactive and crystalline derivatives with easily removable by-products continued. chemicalbook.com

A significant breakthrough came with the introduction of N-hydroxysuccinimide (NHS) esters. chemicalbook.comacs.org In 1963, Anderson, Zimmerman, and Callahan reported the use of NHS esters for peptide synthesis, highlighting their high reactivity and the water-solubility of the N-hydroxysuccinimide by-product, which simplifies purification. chemicalbook.com These esters are formed by reacting a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgchemicalbook.com The resulting NHS ester is sufficiently stable to be isolated and stored, yet highly susceptible to nucleophilic attack by an amine, leading to efficient peptide bond formation. wikipedia.orgwikipedia.org This development laid the groundwork for the widespread adoption of activated esters, including this compound, in routine peptide synthesis.

Significance of this compound in Advanced Organic and Bioorganic Chemistry Research

The importance of this compound extends beyond the routine assembly of natural peptides. Its utility in advanced organic and bioorganic chemistry stems from its ability to introduce a protected L-alanine residue into a wide array of molecules. L-alanine itself has been noted for its physiological functionality and potential pharmacological significance. nih.gov

In organic synthesis, this reagent is crucial for constructing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. The controlled, stepwise introduction of the alanine (B10760859) unit is essential for building these complex architectures.

In bioorganic chemistry, this compound and similar activated amino acids are used for the precise modification of proteins and other biomolecules. wikipedia.org For instance, they can be used to attach peptide sequences to surfaces, nanoparticles, or larger molecular scaffolds, creating novel biomaterials and therapeutic agents. The ability to perform these reactions under mild conditions is critical to preserving the integrity of the often-sensitive biological components.

Current Research Landscape and Key Applications Overview

The current research landscape continues to leverage this compound and related reagents in innovative ways. Key applications include:

Synthesis of Modified Peptides: It is instrumental in creating peptides with post-translational modifications, which are crucial for studying cellular signaling and other biological processes. nih.gov The mild conditions of Fmoc chemistry are compatible with many sensitive modifications that would not survive harsher methods. nih.gov

Biomaterial Development: The reagent is used to functionalize surfaces and polymers with peptides, creating materials for tissue engineering, drug delivery, and biosensing applications. wikipedia.org

Drug Discovery: The synthesis of peptide-based drugs and peptidomimetics remains a vibrant area of research, with this compound being a fundamental tool for creating libraries of compounds for screening. acs.org

Bioconjugation: It is employed in the specific labeling of proteins and other biomolecules with probes, such as fluorescent dyes or biotin (B1667282), for use in a variety of biochemical assays. wikipedia.org

The continued importance of this compound underscores the enduring power of well-designed chemical reagents to drive innovation across multiple scientific disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Fmoc-L-Alanine Succinimidyl Ester

The standard preparation involves a two-stage conceptual process: first, the protection of the L-alanine amino group with the Fmoc moiety, and second, the activation of the carboxylic acid group by converting it into a succinimidyl ester. The latter is typically achieved by reacting Fmoc-L-alanine with NHS in the presence of a coupling agent.

The formation of the NHS ester from Fmoc-L-alanine is a critical step that requires careful optimization of reaction conditions to maximize yield and minimize side reactions, particularly racemization. Key parameters include the choice of coupling reagent, solvent, temperature, and reaction time.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used as coupling agents. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide. To suppress racemization and other side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com The choice between DCC and DIC can be significant; while DCC is effective, the resulting dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents, which can simplify purification in solution-phase synthesis but complicates its use in solid-phase applications. peptide.com DIC is often preferred in solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble and easier to wash away. peptide.com

Solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.netresearchgate.net The reaction temperature is also a critical factor; for instance, a preparation of a similar Fmoc-lysine derivative involved reacting with DCC and NHS in dichloromethane at 40°C for 4 hours. researchgate.net Optimization aims to find a balance where the coupling reaction proceeds efficiently without promoting the degradation of reagents or products.

| Parameter | Condition | Rationale/Impact |

| Coupling Agent | DCC, DIC | Activates the carboxylic acid. DIC is often preferred for its soluble urea byproduct. peptide.com |

| Additive | HOBt, NHS | Minimizes racemization by forming a less reactive, more stable intermediate ester. peptide.com |

| Solvent | DCM, DMF, THF | Affects solubility of reactants and reaction rate. researchgate.netresearchgate.net |

| Temperature | 0°C to 40°C | Controls reaction rate versus side reactions. Higher temperatures can accelerate coupling but may increase racemization. researchgate.net |

| Molar Ratio | ~1:1:1 (Fmoc-Ala:NHS:DCC) | Stoichiometric control is crucial to avoid unreacted starting material and excess reagents that complicate purification. |

The synthesis of the precursor, Fmoc-L-alanine, is typically achieved by reacting L-alanine with an Fmoc-donating reagent under basic conditions. The two most common reagents for this are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikidot.com

The use of Fmoc-OSu is often preferred as the reaction conditions are milder and easier to control, leading to fewer side reactions. However, a notable drawback of using Fmoc-OSu under basic conditions is the potential for a Lossen-type rearrangement of the succinimide (B58015) moiety. This side reaction leads to the formation of Fmoc-β-alanine as an impurity, which can be difficult to separate from the desired Fmoc-α-amino acid product. wikidot.comsci-hub.seresearchgate.net The formation of this impurity is promoted by excess base and higher temperatures. sci-hub.se To mitigate this, using a stoichiometric amount or slightly less than one equivalent of Fmoc-OSu is recommended. wikidot.comsci-hub.se

Conversely, Fmoc-Cl is a more reactive agent. While it can effectively introduce the Fmoc group, its high reactivity can lead to the unwanted formation of Fmoc-dipeptide impurities (Fmoc-Ala-Ala-OH) if the reaction conditions become too acidic, which can activate the carboxyl group of the newly formed Fmoc-L-alanine. wikidot.comresearchgate.net Despite this, using Fmoc-Cl can be advantageous as it completely avoids the formation of the Fmoc-β-alanine impurity associated with Fmoc-OSu. sci-hub.se

| Fmoc Reagent | Advantages | Disadvantages | Key Side Product |

| Fmoc-OSu | Milder conditions, easier to control. | Potential for Lossen rearrangement under basic conditions. sci-hub.se | Fmoc-β-alanine. sci-hub.seresearchgate.net |

| Fmoc-Cl | Avoids Fmoc-β-alanine formation. sci-hub.se | Higher reactivity, can form dipeptide impurities if reaction becomes acidic. wikidot.com | Fmoc-dipeptides. researchgate.net |

Studies on Derivatization and Modification of Related Fmoc-Amino Acid Activated Esters

Fmoc-amino acid succinimidyl esters are primarily designed for amide bond formation, but their reactivity extends to various derivatization and modification applications. A principal application is the conjugation to primary amino groups present in other molecules, such as proteins, amino-labeled oligonucleotides, and other biomolecules. lumiprobe.cominterchim.fr

This conjugation reaction is highly pH-dependent. The primary amine of the target molecule must be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a buffer at a pH between 8.3 and 8.5. lumiprobe.comwindows.net At a lower pH, the amine is protonated and non-reactive, while at a higher pH, the NHS ester becomes susceptible to rapid hydrolysis, which reduces the conjugation yield. lumiprobe.comwindows.net

Commonly used solvents for dissolving the NHS ester, if it has poor aqueous solubility, are amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comwindows.net The ester solution is then added to the biomolecule in an aqueous buffer. Following the reaction, purification is necessary to remove byproducts like N-hydroxysuccinimide and unreacted ester. This is often achieved through methods like gel filtration or precipitation. windows.netsigmaaldrich.com These derivatization techniques are fundamental in creating fluorescently labeled proteins, peptide-DNA conjugates, and other complex bioconjugates for research and diagnostic purposes.

Green Chemistry Approaches and Sustainable Synthetic Practices in Fmoc-Amino Acid Chemistry

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. A major focus has been on replacing hazardous solvents and minimizing waste. acs.org Solid-Phase Peptide Synthesis (SPPS), the primary application for Fmoc-amino acids, is notoriously solvent-intensive, with N,N-dimethylformamide (DMF) being the most common solvent. acs.orgchemrxiv.org

Research into greener alternatives has identified several potential replacement solvents. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and anisole/DMSO mixtures. acs.orgchemrxiv.org These solvents are evaluated based on their ability to dissolve reagents, swell the solid-phase resin, and facilitate efficient coupling and deprotection steps. acs.orgchemrxiv.org

Another significant green innovation is the development of "in-situ" Fmoc removal protocols. advancedchemtech.comresearchgate.netpeptide.com Traditional SPPS involves distinct coupling and deprotection steps, each followed by extensive washing of the resin with large volumes of solvent. peptide.com The in-situ strategy combines these steps by adding the deprotection agent, such as piperidine (B6355638) or the greener alternative 4-methylpiperidine (B120128) (4-MP), directly to the coupling mixture once the reaction is complete. advancedchemtech.compeptide.com This approach can drastically reduce solvent consumption—by as much as 60-75%—by eliminating an entire set of wash steps in each cycle. advancedchemtech.compeptide.com Such sustainable practices are crucial for making the synthesis of peptides and their derivatives, which rely on compounds like this compound, more environmentally and economically viable. advancedchemtech.com

Mechanistic Investigations of Acylation and Coupling Reactions

Detailed Analysis of Nucleophilic Acyl Substitution Pathways in Amide Bond Formation

The formation of an amide (peptide) bond using Fmoc-L-alanine succinimidyl ester is a classic example of a nucleophilic acyl substitution reaction. rsc.org The process is designed to be efficient and minimize side reactions by employing a stable yet sufficiently reactive "active ester". embrapa.br

The reaction mechanism proceeds through a well-established addition-elimination pathway:

Nucleophilic Attack: The free amino group of a resin-bound peptide or another amino acid ester acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the succinimidyl ester. sci-hub.sechempep.com This step is favored because the electron-withdrawing nature of the N-hydroxysuccinimide group increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack. researchgate.net

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge. chempep.comresearchgate.net

Elimination of the Leaving Group: The tetrahedral intermediate collapses, re-forming the stable carbonyl double bond. This results in the expulsion of the N-hydroxysuccinimide (NHS) anion, which is a good leaving group due to its ability to be stabilized by resonance. sci-hub.se

Proton Transfer: A final proton transfer from the newly formed amide nitrogen (which is initially protonated) to a base in the reaction mixture yields the neutral peptide bond, thus elongating the peptide chain by one L-alanine residue.

This pathway is kinetically favored because the use of an activating group reduces the high activation energy barrier that would otherwise make direct amide bond formation from a carboxylic acid and an amine extremely slow. sci-hub.se

Kinetic and Thermodynamic Studies of Coupling Reactions with this compound

While thermodynamically favorable, the kinetics of the coupling reaction with this compound are a critical factor in the efficiency of peptide synthesis. The reactivity of active esters is a balance; they must be stable enough for isolation and storage, yet reactive enough to ensure complete coupling in a reasonable timeframe. nih.gov

Fundamental studies have shown that the rates of aminolysis for esters are directly related to the electron-withdrawing capacity of the alcohol component. researchgate.net The succinimidyl group provides significant activation, making the carbonyl carbon highly electrophilic and facilitating the nucleophilic attack. However, compared to modern, highly potent coupling reagents like uronium or phosphonium (B103445) salts (e.g., HBTU, PyBOP), the reaction rates for active esters are generally slower. nih.gov This has led to their less frequent use in automated solid-phase peptide synthesis where speed is essential, although they remain valuable for specific applications, including solution-phase synthesis and fragment condensation.

The primary competitor to the desired aminolysis reaction is the hydrolysis of the ester by any residual water, which leads to the formation of the unreactive Fmoc-L-alanine-OH. The rate of this competing reaction also increases with pH. Therefore, kinetic success depends on maximizing the rate of aminolysis over hydrolysis, which is achieved by using anhydrous solvents and ensuring a sufficient concentration of the amine nucleophile. Steric hindrance from both the amino acid side chain and the N-terminal residue of the peptide chain can also negatively impact the reaction kinetics. nih.gov

Examination of Side Reactions and Byproduct Formation During Acylation

The formation of Fmoc-dipeptides or even short oligopeptides is a known side reaction that can occur during the preparation of Fmoc-amino acids. nih.govomizzur.com If the activation method for creating the initial Fmoc-amino acid is not perfectly controlled, unwanted carboxyl activation can lead to the coupling of two amino acid molecules, generating an Fmoc-dipeptide impurity (e.g., Fmoc-Ala-Ala-OH). nih.gov This impurity can then be incorporated into the growing peptide chain.

Additionally, during a coupling step in SPPS, if residual base from the previous Fmoc-deprotection step is not thoroughly washed away, it can cause premature removal of the Fmoc group from the incoming this compound. This newly deprotected amino group can then react with another molecule of the active ester, leading to the undesired incorporation of a dipeptide.

A significant and well-documented impurity associated specifically with the use of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is Fmoc-β-alanine. sci-hub.secolab.ws This side product does not arise from the alanine (B10760859) itself but from the succinimide (B58015) portion of the activating reagent under basic conditions. colab.ws

The proposed mechanism is a Lossen-type rearrangement of the succinimide ring. sci-hub.seomizzur.com Under basic conditions, the succinimide can be opened, and a series of deprotonation and elimination steps can lead to the rearrangement of the C4-chain of the succinimide into the C3-chain of β-alanine. This Fmoc-β-alanine can then be incorporated into the peptide sequence, resulting in a difficult-to-remove insertion impurity that has a different backbone structure. omizzur.com The formation of this byproduct is favored when an excess of Fmoc-OSu is used in the presence of a base.

| Reactants | Environment | Fmoc-β-Ala-OH Detected | Conclusion |

|---|---|---|---|

| Fmoc-OSu + Sodium Carbonate | Basic (simulating reaction conditions) | Yes | Fmoc-β-Ala-OH is derived from Fmoc-OSu under basic conditions. |

| Fmoc-OSu | Neutral | No | A basic environment is required for the rearrangement to occur. |

| Fmoc-Cl + Sodium Carbonate | Basic | No | The side reaction is specific to the succinimide-based reagent. |

Careful control of reaction conditions and strategic choices of reagents can minimize the formation of byproducts.

| Side Reaction | Primary Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, especially with Pro or Gly at the C-terminus, often during Fmoc-deprotection. | Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin); couple pre-formed dipeptides; use alternative deprotection reagents (e.g., DBU/piperazine). | researchgate.net |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of Asp residues, especially in -Asp-Gly- or -Asp-Asn- sequences. | Use bulky side-chain protecting groups for Asp; add HOBt to the deprotection solution; use piperazine (B1678402) instead of piperidine (B6355638). | nih.govnih.gov |

| Fmoc-β-alanine Formation | Lossen rearrangement of the succinimide ring of Fmoc-OSu under basic conditions. | Limit the excess of Fmoc-OSu during protection; use alternative Fmoc donors like Fmoc-Cl if purification is difficult. | |

| Dipeptide/Oligopeptide Impurities | Unwanted self-coupling during Fmoc-amino acid preparation or premature deprotection during coupling. | Ensure high purity of the starting Fmoc-amino acid; ensure thorough washing to remove base before the coupling step. | nih.gov |

Stereochemical Considerations and Preservation of Chirality in Peptide Coupling

Preserving the stereochemical integrity of the chiral α-carbon is paramount in peptide synthesis, as racemization leads to the formation of diastereomeric peptides that are often difficult to separate and can have drastically different biological activities. For this compound, the goal is to form the new peptide bond without inverting the L-configuration to the D-configuration.

The primary mechanism for racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. This can occur when the carboxyl group of the N-protected amino acid is activated. The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack on the achiral oxazolone (B7731731) can produce both L- and D-enantiomers.

Active esters, such as succinimidyl esters, are considered "racemization-suppressing" because their moderate reactivity is often insufficient to promote significant oxazolone formation. embrapa.br They are generally safer in this regard than highly reactive intermediates generated by carbodiimides alone. However, the risk is not zero, especially under basic conditions or with extended reaction times. The presence of excess tertiary base (e.g., DIPEA), often used in coupling reactions, can increase the rate of racemization. nih.gov Certain amino acids are more prone to racemization, but alanine is generally considered to be relatively robust. Utilizing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can further suppress racemization by minimizing the lifetime of more reactive intermediates.

Advanced Applications in Chemical Biology and Materials Science

Role in Solid-Phase Peptide Synthesis (SPPS) Methodological Advancements

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, and the Fmoc strategy is the most widely used approach. nih.govaltabioscience.com Fmoc-L-alanine succinimidyl ester, as a protected and activated amino acid building block, plays a significant role in the ongoing advancements in SPPS, contributing to higher purity, increased efficiency, and the synthesis of more complex peptide structures. chemimpex.com The use of Fmoc-protected amino acids like Fmoc-L-alanine allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. biosynth.comcreative-peptides.com The Fmoc group protects the alpha-amino group of the alanine (B10760859), preventing unwanted side reactions during the coupling process. altabioscience.com

The succinimidyl ester (OSu) or N-hydroxysuccinimide (NHS) ester is a highly reactive group that facilitates the efficient formation of a stable amide bond with the free amine of the resin-bound peptide chain. chemimpex.comb-cdn.net This pre-activation strategy streamlines the synthesis process, often leading to higher coupling yields and purities in the final peptide products. chemimpex.com The development and refinement of Fmoc-amino acid derivatives, including the succinimidyl ester of L-alanine, have been driven by the increasing demand for synthetic peptides in medicinal chemistry and pharmacology. nih.govcapes.gov.br

| Feature | Description | Reference |

| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | creative-peptides.com |

| Activating Group | Succinimidyl ester (OSu/NHS) | chemimpex.comb-cdn.net |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | nih.govaltabioscience.com |

| Key Advantage | Streamlined synthesis, higher yields and purity | chemimpex.com |

Contributions to Automated Peptide Synthesis Protocols

The properties of this compound and other Fmoc-amino acids are highly amenable to automation, a key factor in the widespread adoption of Fmoc-based SPPS. altabioscience.comcreative-peptides.com Automated peptide synthesizers leverage the repetitive nature of SPPS, which involves cycles of deprotection, washing, coupling, and washing. biosynth.comuci.edu The use of pre-activated esters like this compound simplifies the coupling step within these automated protocols.

A significant advantage of the Fmoc group in automation is the ability to monitor the deprotection step in real-time. peptide.comresearchgate.net The Fmoc group is cleaved using a mild base, typically piperidine (B6355638), which releases a dibenzofulvene-piperidine adduct that has a strong UV absorbance. peptide.com This allows for spectrophotometric monitoring to ensure complete deprotection before the next coupling cycle begins, a feature that enhances the reliability and success rate of automated synthesis. peptide.comresearchgate.net The development of faster and more efficient deprotection and coupling protocols continues to be an active area of research, with the goal of reducing synthesis time while maintaining high peptide quality. peptide.com

Development of Orthogonal Protecting Group Strategies in SPPS

The concept of orthogonal protecting groups is fundamental to modern SPPS, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.com The Fmoc/tBu (tert-butyl) strategy is the most common orthogonal system used in SPPS. peptide.comiris-biotech.de In this scheme, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups of amino acids are protected by acid-labile groups like tert-butyl (tBu). peptide.comiris-biotech.de

Fmoc-L-alanine itself does not have a reactive side chain requiring protection. However, its use alongside other amino acids with protected side chains is central to the orthogonal strategy. For instance, in the synthesis of a peptide containing alanine, aspartic acid, and serine, Fmoc-L-alanine would be coupled after the deprotection of the previous amino acid. The side chains of aspartic acid and serine would be protected with acid-labile groups (e.g., OtBu and tBu respectively). iris-biotech.de These side-chain protecting groups remain intact during the repetitive base-mediated cleavage of the Fmoc group and are only removed at the final step of the synthesis using a strong acid like trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. altabioscience.comiris-biotech.de This orthogonality is crucial for synthesizing modified peptides, such as those with glycosylation or phosphorylation, which are often sensitive to the harsh acidic conditions used in older Boc/Bzl strategies. nih.gov

| Protecting Group Combination | Cleavage Condition | Application | Reference |

| Fmoc/tBu | Fmoc: Mild base (e.g., piperidine); tBu: Strong acid (e.g., TFA) | Standard orthogonal strategy in SPPS | peptide.comiris-biotech.de |

| Boc/Bzl | Both are acid-labile, but with different sensitivities | Older, non-orthogonal strategy | biosynth.comiris-biotech.de |

Applications in Solution-Phase Peptide Synthesis for Complex Molecular Architectures

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and the construction of complex, non-linear molecular architectures. In this context, activated esters like this compound offer a convenient and efficient means of forming peptide bonds in solution.

The high reactivity of the succinimidyl ester allows for rapid coupling under mild conditions, minimizing the risk of racemization, a common side reaction in solution-phase synthesis. nih.gov The use of the Fmoc protecting group provides the necessary temporary protection of the N-terminus, which can be selectively removed without affecting other protecting groups that might be present on the side chains of other amino acids in the growing peptide fragment. This orthogonality is just as critical in solution-phase synthesis as it is in SPPS for the controlled assembly of complex peptide-based molecules.

Site-Specific Bioconjugation and Protein Modification Research

The ability to selectively modify proteins and other biomolecules is a cornerstone of chemical biology. This compound serves as a valuable reagent in this field, primarily due to the reactivity of the succinimidyl ester group towards primary amines. chemimpex.com

Selective Labeling of Biomolecules via Amine Reactivity

Succinimidyl esters are among the most common reagents for labeling proteins and other biomolecules. b-cdn.netbiotium.com They react efficiently with the primary amino groups found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds. biotium.com By reacting a protein with this compound, an Fmoc-protected alanine can be specifically attached to these amine sites.

This type of modification can be used for several purposes. The bulky, hydrophobic Fmoc group can be used to probe protein structure or to modulate protein-protein interactions. The alanine residue itself provides a simple, non-disruptive spacer. The true utility often comes from the ability to subsequently deprotect the Fmoc group, revealing a free amine. This newly introduced amine can then be used for further, specific chemical modifications, effectively serving as a chemical handle for multi-step bioconjugation strategies. The typical procedure involves dissolving the protein in a suitable buffer (e.g., sodium bicarbonate at pH ~8.3) and then adding the succinimidyl ester reagent. biotium.com

Design and Synthesis of Peptide-Based Probes and Functionalized Peptides

This compound is an important building block in the synthesis of custom peptides designed to function as probes, inhibitors, or other functional tools. For instance, research into enzyme inhibitors has utilized Fmoc-amino acid derivatives. nih.gov While Fmoc-amino acid esters have been shown to act as substrates for enzymes like butyrylcholinesterase, the corresponding amides can act as selective inhibitors. nih.gov This highlights the potential to use the core Fmoc-amino acid structure as a scaffold for developing bioactive molecules.

Furthermore, the synthesis of peptide-based probes often requires the incorporation of reporter groups (like fluorescent dyes), crosslinkers, or other functionalities. The use of this compound in SPPS allows for the precise placement of an alanine residue which can be part of a recognition sequence or act as a spacer. The succinimidyl ester itself is primarily used for the initial coupling in the synthesis, but the principles of Fmoc-SPPS enable the creation of peptides with diverse and complex functionalities. nih.goviris-biotech.de For example, a peptide can be synthesized with a specific lysine residue, whose side chain can then be selectively labeled post-synthesis using a succinimidyl ester-functionalized dye.

Integration into Protein Engineering and Functionalization Studies

The functionalization of proteins is a cornerstone of chemical biology, enabling researchers to probe, track, and alter protein behavior. This compound serves as a key tool in this field. The N-hydroxysuccinimide (NHS) ester component of the molecule is highly reactive toward the primary amine groups found on the side chains of lysine residues and the N-terminus of proteins. biotium.com This reaction forms a stable, covalent amide bond, effectively "grafting" an Fmoc-protected alanine onto the protein's surface. biotium.comchemimpex.com

This precise, single-amino-acid modification is leveraged in several ways:

Probing Structure-Function Relationships: By introducing an alanine residue at specific sites, researchers can study how the addition of a small, flexible amino acid impacts a protein's folding, stability, and biological activity.

Controlled Functionalization: The attached Fmoc-alanine unit acts as a versatile chemical handle. The fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under the initial reaction conditions but can be selectively removed later using a base like piperidine. advancedchemtech.com The newly exposed amino group of the alanine can then be used for further, specific modifications, such as the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules.

Enhancing Protein Properties: Researchers utilize this compound to modify proteins to enhance their stability and functionality, which is a critical aspect in the development of new biotherapeutics. chemimpex.com This strategic modification can alter a protein's solubility, thermal stability, or resistance to proteolytic degradation.

The workflow for such a protein modification generally involves preparing the protein in a suitable buffer (e.g., sodium bicarbonate at pH ~8.3), reacting it with a solution of this compound, and then purifying the resulting conjugate to remove unreacted reagents. biotium.com

Table 1: Key Steps in Protein Functionalization with this compound Click on the headers to sort the table.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Antibody/Protein Preparation | The target protein is dissolved in an amine-free buffer, typically 0.1 M sodium bicarbonate, to ensure the primary amines are available for reaction. | Buffer must be free of amine-containing stabilizers like Tris or gelatin, which would compete in the reaction. biotium.com |

| 2. Labeling Reaction | This compound, dissolved in an anhydrous solvent like DMSO, is added to the protein solution. | The reaction covalently links the molecule to primary amines (lysine residues, N-terminus) via a stable amide bond. biotium.com |

| 3. Purification | The labeled protein conjugate is separated from excess reagent and byproducts using size-exclusion chromatography (e.g., Sephadex) or ultrafiltration. | Essential for removing unreacted ester which could interfere with downstream applications. biotium.com |

| 4. (Optional) Fmoc-Deprotection | The Fmoc group on the newly attached alanine can be removed with a mild base to expose a new primary amine for further modification. | This creates a specific site for secondary labeling or structural extension. advancedchemtech.com |

Contributions to the Synthesis of Peptide Mimetics and Analogues

Peptide mimetics and analogues are molecules designed to replicate the function of natural peptides but with enhanced properties, such as increased stability, bioavailability, or receptor selectivity. This compound is a valuable building block in the synthesis of these advanced compounds. While it provides a standard L-alanine residue, its utility lies in its ability to be incorporated into non-standard molecular backbones and its role in creating libraries for screening.

Key contributions include:

Building Blocks for Peptide Analogues: The compound is used in the synthesis of molecules that mimic peptide structures, such as azapeptides and triazolopeptides, which can have unique pharmacological properties. sigmaaldrich.comsigmaaldrich.com

Development of Enzyme Inhibitors: Researchers have synthesized series of selective enzyme inhibitors based on an Fmoc-amino acid framework. nih.gov By incorporating substrate-like features into the Fmoc-alanine structure, potent and selective inhibitors for enzymes like butyrylcholinesterase have been developed, which are relevant for studying neurodegenerative diseases. nih.gov

Foundation for Further Modification: The core structure provided by Fmoc-L-alanine can be the starting point for creating more complex mimetics. For instance, N-methylation of the peptide backbone is a common strategy to increase a peptide's resistance to enzymatic degradation and improve its cell permeability. nih.gov While this compound itself is not methylated, it is part of the family of protected amino acids that are essential for the step-wise assembly of such modified peptides. nih.gov

The synthesis of these analogues often relies on solid-phase peptide synthesis (SPPS), where the Fmoc-protected amino acid is a fundamental component for building the molecular sequence. chemimpex.comchemimpex.com

Emerging Applications in the Creation of Bio-hybrid Materials and Supramolecular Assemblies

A frontier in materials science is the development of bio-hybrid materials, which combine the distinct properties of biological molecules with synthetic components like polymers or surfaces to create novel functional materials. fraunhofer.de this compound is emerging as a useful tool in this area due to the self-assembly properties imparted by the Fmoc group and the chemical functionality of the alanine residue.

Anchoring Biomolecules to Surfaces: The succinimidyl ester allows for the covalent attachment of the Fmoc-alanine unit to synthetic polymer scaffolds or surfaces that have been functionalized with amine groups. This creates a bio-hybrid material where the biological component is firmly integrated with the synthetic one. fraunhofer.de

Driving Supramolecular Assembly: The Fmoc group is well-known for its ability to drive the self-assembly of molecules into ordered nanostructures, such as fibers, tapes, and hydrogels, through π-π stacking interactions. sigmaaldrich.com Once anchored to a surface or polymer, the Fmoc-alanine units can interact with each other, directing the formation of highly organized supramolecular structures. Research on related Fmoc-depsipeptides has highlighted how charge and sequence affect self-assembly and hydrogelation, providing a framework for designing new materials. sigmaaldrich.com

Developing Functional Materials: The resulting bio-hybrid materials can have unique properties, leading to applications in areas like tissue engineering, biosensing, and drug delivery. For example, the self-assembly of L-alanine alkyl esters, a related class of molecules, can form liposomes, demonstrating the potential for creating base-labile drug delivery systems. nih.gov By combining the structural control of the Fmoc group with the biocompatibility of alanine, researchers can design responsive and "smart" materials.

These emerging applications leverage the dual nature of this compound: its reactive ester group for covalent conjugation and its Fmoc group for programming non-covalent self-assembly.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are indispensable tools for the analysis of Fmoc-L-alanine succinimidyl ester and its subsequent reactions. They provide the means to separate complex mixtures and quantify individual components, which is essential for both process control and quality assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of this compound and for assessing the purity of the final product. The high resolution and sensitivity of HPLC allow for the separation of the desired product from starting materials, reagents, and any side products. Purity is typically determined by analyzing the peak area of the main component relative to the total peak area in the chromatogram. For Fmoc-amino acids, a purity of ≥98% is often required for use in peptide synthesis. jk-sci.com The quality of the starting Fmoc-L-alanine is critical, as impurities can negatively impact the outcome of peptide synthesis. Optimized HPLC methods are crucial to separate and accurately quantify any amino-acid related impurities.

Table 1: Typical HPLC Parameters for Purity Assessment of Fmoc-Amino Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with 0.1% trifluoroacetic acid (TFA) |

| Flow Rate | Typically 1 mL/min |

| Detection | UV at 220 nm or 254 nm |

This table presents a generalized set of HPLC conditions. Specific parameters may be adjusted based on the exact compound and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for both qualitative and quantitative analysis. In the context of this compound, LC-MS is instrumental in identifying reaction intermediates and byproducts, thereby helping to elucidate reaction mechanisms. For instance, LC-MS can be used to identify unexpected impurities, such as the formation of Fmoc-β-alanine during Fmoc-protection reactions using Fmoc-OSu. nih.govresearchgate.net The targeted analysis capabilities of LC-MS allow for the sensitive and specific detection of known compounds, making it an invaluable technique for impurity profiling and stability studies. google.com

Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Analysis

Spectroscopic techniques offer the advantage of real-time, non-invasive monitoring of chemical reactions. This allows for the collection of kinetic data and provides immediate feedback on the progress of a reaction, such as the crucial Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

UV-Vis spectroscopy is widely employed for the real-time monitoring of the Fmoc deprotection step in SPPS. mpg.de The Fmoc group is cleaved using a secondary amine base, typically piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. chempep.com This adduct has a strong UV absorbance at specific wavelengths (around 289 nm and 301 nm), allowing for its quantification. researchgate.net By monitoring the increase in absorbance of this adduct over time, the progress of the deprotection reaction can be accurately tracked. researchgate.netresearchgate.netrsc.org This method is a cornerstone of automated peptide synthesizers, enabling precise control over deprotection times and ensuring complete removal of the Fmoc group before the next coupling step. mpg.de

Table 2: UV-Vis Absorbance Maxima for Fmoc Deprotection Monitoring

| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) in DMF |

| Dibenzofulvene-piperidine adduct | ~301 | ~7800 M⁻¹cm⁻¹ |

| Dibenzofulvene-piperidine adduct | ~289 | ~5800 M⁻¹cm⁻¹ |

Values can vary slightly depending on the solvent and specific conditions. researchgate.netrsc.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information that is invaluable for studying reaction pathways involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of peptide coupling reactions by observing the characteristic vibrational frequencies of the functional groups involved. nih.gov For instance, the disappearance of the succinimidyl ester carbonyl band and the appearance of the amide I and amide II bands of the newly formed peptide bond can be tracked. acs.org Reaction-induced IR difference spectroscopy is a powerful technique for probing subtle changes in molecular structure during a reaction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the formation of active esters, such as the succinimidyl ester of Fmoc-L-alanine. researchgate.net By observing the chemical shifts of specific protons, the conversion of the starting carboxylic acid to the active ester can be quantitatively determined as a function of time. researchgate.net ¹³C NMR has also been utilized to study the structure of L-alanine containing peptides in solution. nih.gov

Mass Spectrometry Approaches for Structural Confirmation and Impurity Profiling in Research Samples

Mass spectrometry (MS) is an essential technique for the definitive structural confirmation of this compound and for the identification and characterization of impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and confirm its identity. csic.es

During the synthesis of Fmoc-amino acids, various impurities can arise. For example, the formation of Fmoc-β-alanine has been identified as a significant impurity when using Fmoc-OSu for protection. nih.gov MS, particularly when coupled with a separation technique like LC, is the primary method for detecting and identifying such impurities. researchgate.net This is critical as even small amounts of impurities in the starting materials can lead to the formation of undesired peptide sequences during synthesis. researchgate.net Accurate mass spectrometry techniques are particularly well-suited for the structural elucidation of trace impurities in active pharmaceutical ingredients and their starting materials. researchgate.net

Table 3: Common Impurities in Fmoc-L-alanine and their Detection by Mass Spectrometry

| Impurity | Potential Origin | MS Detection |

| Fmoc-β-alanine | Side reaction during Fmoc protection with Fmoc-OSu | Detected as an isobaric impurity to Fmoc-L-alanine, often requiring chromatographic separation for distinction. |

| Fmoc-β-Ala-Ala-OH | Contamination in Fmoc-Ala-OH raw material | Detected as a dipeptide impurity with a corresponding mass increase. |

| Free L-alanine | Incomplete Fmoc protection | Detected at its characteristic molecular weight. |

Development of Novel Derivatization Strategies for Analytical Purposes

The inherent chirality and reactivity of this compound have spurred the development of novel derivatization strategies for the analytical separation and characterization of various chiral compounds. These strategies primarily leverage the formation of diastereomeric derivatives, which can then be resolved using standard achiral chromatographic techniques. The focus of this research has been on enhancing enantiomeric resolution, improving detection sensitivity, and expanding the applicability of these methods to a wider range of analytes.

One significant area of development has been in the chiral separation of primary and secondary amines, including pharmacologically relevant compounds like amphetamines and their derivatives. The reaction of this compound with the amino group of a chiral analyte results in the formation of stable diastereomeric amides. These diastereomers, possessing different physicochemical properties, can be effectively separated on achiral stationary phases, such as C18, using high-performance liquid chromatography (HPLC).

Research in this area has focused on optimizing the derivatization conditions to ensure complete and rapid reaction with the target analytes. Key parameters that have been investigated include the reaction solvent, pH, temperature, and the molar ratio of the derivatizing agent to the analyte. For instance, studies have shown that conducting the derivatization in aprotic solvents like acetonitrile or tetrahydrofuran (B95107) at slightly basic pH values often leads to high yields of the diastereomeric products.

Furthermore, the development of these methods has been coupled with sensitive detection techniques, most notably mass spectrometry (MS). The use of liquid chromatography-mass spectrometry (LC-MS) allows for not only the separation of the diastereomers but also their unambiguous identification and quantification, even at trace levels. The Fmoc group itself provides a useful chromophore for UV detection, but the coupling with MS offers superior selectivity and sensitivity.

The following table summarizes the findings from a study on the enantiomeric separation of a selected primary amine using this compound as a chiral derivatizing agent, followed by HPLC analysis.

Table 1: HPLC Separation of Diastereomers of a Chiral Primary Amine Derivatized with this compound

| Analyte | Derivatizing Agent | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |

| (R/S)-1-Phenylethylamine | This compound | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (60:40, v/v) | 1.0 | 12.5 | 14.2 | 2.1 |

The successful separation of the diastereomers, as indicated by the resolution value (Rs > 1.5), demonstrates the efficacy of this derivatization strategy for chiral analysis.

Another novel application of this derivatization strategy has been in the field of amino acid analysis. While Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) is more commonly used for the derivatization of amino acids for quantification, this compound offers the advantage of being a chiral selector itself. This can be particularly useful in complex biological matrices where the separation of isobaric and isomeric amino acids is challenging. The derivatization of a racemic amino acid with this compound would result in two diastereomeric dipeptides, which can be resolved by reversed-phase HPLC.

The research into these novel derivatization strategies underscores the versatility of this compound as a valuable tool in analytical chemistry for the resolution and characterization of chiral molecules.

Theoretical and Computational Investigations

Quantum Chemical Studies on Reactivity and Transition States of Succinimidyl Esters

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These methods are instrumental in elucidating the mechanisms of chemical reactions, including the aminolysis of N-hydroxysuccinimide (NHS) esters, which is the fundamental reaction in peptide bond formation using activated esters like Fmoc-L-alanine succinimidyl ester.

Studies on the aminolysis of NHS esters have revealed a stepwise mechanism involving the formation of a tetrahedral intermediate. mst.edu Quantum chemical calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates, and thereby determining the activation energies. For the reaction of an N-protected amino acid NHS ester with an amine, the calculations can quantify the energy barriers for the formation and breakdown of the tetrahedral intermediate. The nature of the amino acid side chain, the N-terminal protecting group, and the solvent can all influence these energy barriers.

In the specific case of this compound, the small and non-polar methyl side chain of alanine (B10760859) is expected to have a minimal steric effect on the reactivity of the succinimidyl ester. Quantum chemical studies comparing a series of Fmoc-amino acid-NHS esters would likely show that the activation energy for the aminolysis of this compound is among the lowest, making it a relatively reactive coupling reagent. researchgate.net

A general reaction scheme for the aminolysis of an N-hydroxysuccinimide ester is presented below:

| Reactants | Intermediate | Products |

| Fmoc-AA-NHS + R-NH2 | Tetrahedral Intermediate | Fmoc-AA-NHR + NHS |

Table 1: Generalized reaction scheme for the aminolysis of an N-hydroxysuccinimide ester.

Furthermore, quantum chemical methods can be employed to study the stability of the active ester itself. The calculations can predict the susceptibility of the ester bond to hydrolysis, a competing side reaction that deactivates the coupling reagent. researchgate.net The electronic properties of the succinimidyl group, influenced by the Fmoc-L-alanine moiety, can be analyzed to understand its stability and reactivity. rsc.org

Molecular Dynamics Simulations of Fmoc-Amino Acid Activated Ester Interactions in Reaction Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution, complementing the static picture provided by quantum chemical calculations. MD simulations can model the interactions of this compound with other molecules in the reaction environment, such as the solvent, the growing peptide chain, and the solid support in solid-phase peptide synthesis (SPPS). nih.govbonvinlab.org

These simulations can reveal how the solvent molecules arrange around the activated ester and the incoming amine, and how this solvation shell influences the reaction rate. nih.gov In the context of SPPS, MD simulations can provide insights into the accessibility of the reactive ester group, which may be affected by the conformation of the Fmoc protecting group and the peptide chain. Aggregation of peptide chains on the solid support is a known issue in SPPS that can hinder coupling efficiency, and MD simulations can be used to study the propensity of Fmoc-L-alanine-containing peptides to aggregate. peptide.com

By simulating the diffusion and collision of the reactants, MD can provide qualitative information about the pre-reaction complex formation. The orientation of the amine relative to the ester group in this complex is crucial for a successful reaction, and MD simulations can explore the preferred orientations and the energetic landscape leading to the reactive conformation.

| Simulation Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulated interactions. |

| Solvent Model | Explicit or implicit representation of the solvent. | Crucial for capturing solvation effects on reactivity. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to sample relevant conformational changes and interactions. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT). bonvinlab.org | Controls thermodynamic variables like temperature and pressure. |

Table 2: Key parameters in molecular dynamics simulations of peptide coupling reactions.

Computational Modeling for Rational Design of Improved Peptide Coupling Reagents

The insights gained from quantum chemical studies and molecular dynamics simulations can be harnessed for the rational design of improved peptide coupling reagents. frontiersin.orgnih.govnih.gov By understanding the factors that govern reactivity, stability, and side reaction propensities, computational models can guide the development of new reagents with superior performance.

For instance, computational screening of different leaving groups for the activated ester could identify alternatives to N-hydroxysuccinimide that offer a better balance between reactivity and stability. The electronic and steric effects of modifications to the succinimidyl ring or the Fmoc protecting group could be systematically evaluated using computational methods to fine-tune the properties of the coupling reagent.

The goal of such computational design efforts would be to develop reagents that:

React faster and more completely, even with sterically hindered amino acids.

Are more resistant to hydrolysis and other side reactions.

Minimize racemization of the activated amino acid.

Are more soluble and easier to handle.

Computational modeling can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental synthesis and testing, thereby reducing the time and cost associated with traditional trial-and-error approaches. acs.org

Prediction of Structure-Reactivity Relationships and Side Reaction Propensities

A key application of computational chemistry in peptide synthesis is the prediction of structure-reactivity relationships and the propensity for side reactions. mst.edunih.gov For this compound, several potential side reactions can occur, and their likelihood can be assessed using computational methods.

One of the most common side reactions is the formation of aspartimide from aspartic acid residues. While not directly applicable to Fmoc-L-alanine, the principles of predicting such side reactions can be extended. For instance, the propensity for diketopiperazine formation, which is more relevant at the dipeptide stage, can be computationally evaluated. This side reaction is particularly prevalent when proline is one of the first two residues, but can also occur with other amino acids. peptide.com

Furthermore, the reactivity of the N-hydroxysuccinimide ester is not exclusively limited to primary amines. Side reactions with nucleophilic side chains of other amino acids, such as the hydroxyl groups of serine and threonine or the phenolic group of tyrosine, have been reported. nih.govnih.gov Quantum chemical calculations can be used to compare the activation barriers for the desired reaction with the amine and these undesired side reactions, providing a quantitative measure of the potential for by-product formation.

By establishing a clear understanding of the structure-reactivity relationships, computational models can help in optimizing reaction conditions (e.g., solvent, temperature, additives) to maximize the yield of the desired peptide and minimize the formation of impurities. nih.gov

Challenges, Limitations, and Future Research Trajectories

Persistent Challenges in Achieving High Purity and Yield in Complex Peptide Synthesis

The synthesis of complex peptides, particularly long sequences or those containing challenging residues, presents significant hurdles in achieving high purity and yield. mblintl.combiosynth.comproteogenix.science Solid-phase peptide synthesis (SPPS), the predominant method, involves a series of iterative chemical reactions, and any inefficiency in a single step becomes magnified over the course of synthesizing a long peptide chain. biosynth.comgyrosproteintechnologies.com

Key challenges include:

Incomplete Reactions: Incomplete coupling or deprotection steps can lead to the formation of deletion sequences, which are peptides missing one or more amino acids. mblintl.combiosynth.com These impurities are often difficult to separate from the target peptide due to similar physical properties. biosynth.com

Peptide Aggregation: Hydrophobic peptides or sequences prone to forming stable secondary structures (like β-sheets) can aggregate on the solid support. mblintl.comnih.gov This aggregation can block reactive sites, leading to incomplete reactions, reduced yields, and purification difficulties. mblintl.comnih.gov

Racemization: The chiral integrity of amino acids must be maintained throughout the synthesis. While the urethane-based Fmoc group helps suppress racemization during the activation and coupling steps, it remains a risk, particularly for certain amino acids or under non-optimal conditions. nih.gov

These challenges collectively mean that as peptide complexity increases, the final crude product is often a heterogeneous mixture, necessitating extensive and often costly purification steps, primarily through high-performance liquid chromatography (HPLC), which can also lead to significant loss of the final product. biosynth.comacs.org

Addressing Scalability and Industrial Implementation Challenges in Fmoc-L-Alanine Succinimidyl Ester Utilization

Transitioning from laboratory-scale synthesis to large-scale industrial production introduces a distinct set of challenges. While Fmoc chemistry is the method of choice for producing many therapeutic peptides, issues of cost, safety, and environmental impact become paramount. nih.govacs.org

For a reagent like this compound, which is a pre-activated building block, the primary industrial considerations revolve around its use within the broader SPPS workflow:

Cost of Goods: On an industrial scale, the cost of raw materials, including protected amino acids and coupling reagents, is a major factor. nih.govacs.org While standard Fmoc-amino acids are produced cheaply at large scales, the use of pre-activated esters might be less economical than in situ activation strategies where reagent amounts can be more precisely optimized. nih.govacs.org

Process Optimization and Waste Reduction: Industrial SPPS processes aim to minimize the use of excess reagents to reduce costs and waste. acs.org While laboratory syntheses often use a large excess of reagents to ensure complete reactions, manufacturing processes typically use a much smaller excess (e.g., 30-50%). acs.org This requires rigorous optimization of coupling times and conditions to maintain high efficiency. gyrosproteintechnologies.com The generation of hazardous solvent waste, particularly from N,N-dimethylformamide (DMF), is a significant environmental and cost concern, prompting research into greener solvents. acs.org

Reagent Stability and Handling: The stability of activated esters like the succinimidyl ester is critical for reproducible manufacturing. While generally stable when stored correctly, they are sensitive to hydrolysis. chemicalbook.com In contrast, in situ activation provides a freshly activated reagent for each coupling step, though it introduces other complexities.

The table below summarizes key considerations for scaling up peptide synthesis.

| Factor | Laboratory Scale (R&D) | Industrial Scale (Production) |

| Reagent Excess | High (2-10 equivalents) to ensure completion. acs.org | Minimized (1.3-1.5 equivalents) to reduce cost. acs.org |

| Primary Driver | Speed and success of synthesis. | Cost, efficiency, and safety. acs.org |

| Solvent Use | High volume of solvents like DMF is common. acs.org | Focus on reducing solvent waste and exploring greener alternatives. acs.org |

| Purification | HPLC is standard but yield loss is acceptable. acs.org | Purification methods must be highly efficient and scalable to maximize yield. biosynth.com |

Exploration of Alternative Activating Groups for Enhanced Reaction Control

The succinimidyl ester (NHS ester) is a classic activating group, valued for its relative stability and crystalline nature. chemicalbook.com However, the drive for faster reactions, higher yields, and reduced side reactions has led to the exploration of numerous alternative activating groups and in situ activation strategies. creative-peptides.com

The use of a pre-activated species like this compound is one approach to peptide coupling. An alternative, and more common, strategy in modern automated synthesis is in situ activation, where a coupling reagent is added to the Fmoc-amino acid immediately before or during its introduction to the peptide-resin. creative-peptides.com

This has led to the development of various classes of coupling reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are foundational but can cause side reactions. They are often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization.

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and rapid coupling reagents. sigmaaldrich.com They have become staples in automated SPPS. However, benzotriazole-containing reagents have raised safety concerns due to their potential explosive properties, particularly at scale. acs.org

Other Activating Agents: Newer developments include reagents like COMU, which is based on OxymaPure and is considered a safer and highly effective alternative to benzotriazole-based reagents.

The choice between a pre-activated ester and an in situ activation method depends on the specific application, scale, and desired level of control over the reaction.

Innovations in Protecting Group Chemistry Compatible with this compound

The success of any Fmoc-based synthesis, including those using this compound, is critically dependent on the "orthogonality" of the protecting groups. This means the temporary N-terminal Fmoc group and the permanent side-chain protecting groups must be removable under different conditions. nih.govaltabioscience.com The Fmoc group is removed with a mild base (piperidine), while side-chain groups must remain stable to this treatment but be removable at the end of the synthesis, typically with strong acid (TFA). altabioscience.comlgcstandards.com

Innovations in this area are crucial for synthesizing more complex and modified peptides:

Improved Side-Chain Protection: For many amino acids, the standard side-chain protecting groups are suboptimal and can lead to side reactions. nih.gov Research has focused on developing more robust and cleanly cleavable groups. For example, in tryptophan synthesis, the Boc group is often used to protect the indole (B1671886) side chain from modification during acid cleavage. sigmaaldrich.com

Aggregation Disrupting Groups: To combat aggregation, specialized protecting groups have been introduced. The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to the backbone nitrogen of a problematic residue. sigmaaldrich.compeptide.com These bulky groups disrupt the interchain hydrogen bonding that leads to aggregation and are cleaved during the final TFA treatment. peptide.com

The table below highlights some innovative protecting group strategies.

| Challenge | Innovative Solution | Description |

| Peptide Aggregation | Pseudoproline Dipeptides sigmaaldrich.com | Introduces a temporary "kink" in the peptide backbone to disrupt secondary structure formation. sigmaaldrich.com |

| Peptide Aggregation | Backbone Protection (Hmb/Dmb) sigmaaldrich.compeptide.com | A bulky, temporary group on the backbone nitrogen that prevents interchain hydrogen bonding. peptide.com |

| Aspartimide Formation | Dmb- or Hmb-protected amino acids preceding aspartic acid. peptide.com | Blocks the formation of the succinimide (B58015) ring intermediate. peptide.com |

| Side-chain Modification | Advanced protecting groups (e.g., Trt, Boc for specific side chains). sigmaaldrich.comcreative-peptides.com | Offers greater stability during synthesis and cleaner cleavage to prevent side-product formation. creative-peptides.com |

Prospective Research Directions in Advanced Bioconjugation and Bioactive Peptide Design

This compound and similar activated amino acids are not only building blocks for de novo peptide synthesis but also valuable reagents for bioconjugation—the process of covalently linking molecules to proteins, peptides, or other biomolecules. nih.gov This field is a major frontier in developing new therapeutics and diagnostics.

Site-Specific Labeling: A primary goal of bioconjugation is site-specificity. NHS esters react with primary amines, found at the N-terminus of a protein and on the side chain of lysine (B10760008) residues. nih.govacs.org Because most proteins contain multiple lysines, using a reagent like this compound can result in heterogeneous labeling. nih.gov Future research is focused on achieving more precise modifications. One approach involves using enzymes or genetically incorporating non-canonical amino acids with unique chemical handles into a protein, allowing for bioorthogonal reactions that target a single, specific site. wm.edu

Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), PDCs use a peptide to target a specific cell or tissue type, delivering a cytotoxic drug or other therapeutic agent. nih.gov Activated amino acids could be used to link the peptide to the drug or to a linker molecule, forming the final conjugate. The design of novel peptides with high target affinity and stability is a key research area. nih.gov

Development of Bioactive Peptides: The conjugation of amino acids or short peptide sequences to small molecules or existing drugs is a promising strategy for creating new therapeutics with enhanced properties, such as improved cell permeability, stability, or potency. nih.gov For example, conjugating a molecule to an aromatic amino acid has been shown to enhance antibacterial activity in some cases. nih.gov Research in this area involves designing hybrid molecules where the peptide component acts as a carrier or enhances the biological activity of the conjugated partner.

Future work will likely focus on creating more complex, multi-functional bioconjugates. This could involve using orthogonal chemistries to attach different molecules to a single peptide scaffold, creating sophisticated tools for targeted therapy, advanced imaging, and fundamental biological research. nih.govwm.edu

Q & A

Q. What is the standard synthetic protocol for preparing Fmoc-L-alanine succinimidyl ester?

this compound is typically synthesized via carbodiimide-mediated coupling. For example, Fmoc-L-alanine derivatives are activated using reagents like ethyl(diaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is conducted at 0°C to minimize side reactions, followed by purification using organic solvent washes (e.g., acetonitrile/ether mixtures) and isolation via column chromatography or recrystallization . Purity is verified by HPLC (>98% in commercial standards) and structural confirmation by ¹H-NMR .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive and should be stored at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the succinimidyl ester group. Lyophilized forms are stable for years, while solutions in anhydrous DMF or DMSO should be used immediately to avoid degradation .

Q. What analytical methods are critical for characterizing Fmoc-L-alanine derivatives?

- HPLC : To assess purity (>98% in commercial batches) and monitor reaction progress .

- ¹H-NMR : To confirm the presence of Fmoc (δ 7.2–7.8 ppm for fluorenyl protons) and ester carbonyl groups (~170 ppm in ¹³C-NMR) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?

Coupling efficiency depends on solvent choice, stoichiometry, and activation. Use DMF as a solvent for improved solubility. A 1.5–2.0 molar excess of the succinimidyl ester ensures complete reaction with amine termini. Pre-activation with HOBt or OxymaPure reduces racemization. Monitor completion via Kaiser test or HPLC . For challenging sequences (e.g., sterically hindered residues), microwave-assisted synthesis or double coupling may enhance yields .

Q. What experimental design considerations are critical for using this compound in alanine scanning mutagenesis studies?

- Library design : Replace target residues systematically with Fmoc-L-alanine to identify functional hotspots .

- Validation : Pair with biophysical assays (e.g., SPR or ITC) to quantify binding affinity changes.

- Control experiments : Include wild-type peptides and scrambled sequences to rule out nonspecific effects .

Q. How can succinimidyl ester reactivity be leveraged for site-specific protein labeling?

The succinimidyl ester group reacts selectively with primary amines (e.g., lysine side chains or N-termini). For controlled labeling:

Q. How do researchers address discrepancies in reported purity levels (e.g., 65% vs. 98%) for Fmoc-L-alanine derivatives?

Lower purity (e.g., 65% in lab-scale syntheses) often results from incomplete coupling or side reactions. Troubleshooting steps include:

- Optimizing stoichiometry (e.g., 1.2 equivalents of EDC/HOBt).

- Using fresh anhydrous solvents and rigorous drying of reagents.

- Implementing orthogonal protection strategies (e.g., tert-butyl esters for carboxylates) to minimize competing reactions .

Q. What strategies mitigate hydrolysis of the succinimidyl ester during long-term experiments?

- Lyophilization : Store the compound as a dry powder and reconstitute immediately before use.

- Low-temperature reactions : Conduct labeling at 4°C to slow hydrolysis.

- Quenching : Add excess glycine or Tris buffer post-reaction to consume unreacted ester .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.